molecular formula C17H21N3O5 B6972270 (2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate

(2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate

Cat. No.: B6972270
M. Wt: 347.4 g/mol
InChI Key: DWSXSZRQLSOMKH-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a dioxane ring with a pyrazole moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can lead to changes in cellular functions and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and dioxane-containing molecules. Examples are:

    Dimethyl 2,6-pyridinedicarboxylate: A compound with a similar dioxane ring structure.

    Bis(2-aminoethyl)dipicoloinic acid diamide: Another pyrazole derivative with comparable chemical properties.

Uniqueness

What sets (2,2-Dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate apart is its combined dioxane and pyrazole structure, which imparts unique chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(2,2-dimethyl-1,3-dioxan-5-yl) 3-carbamoyl-2-phenyl-3,4-dihydropyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-17(2)23-9-12(10-24-17)25-16(22)13-8-14(15(18)21)20(19-13)11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSXSZRQLSOMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)OC(=O)C2=NN(C(C2)C(=O)N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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